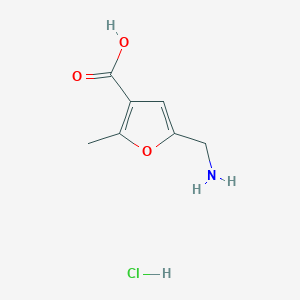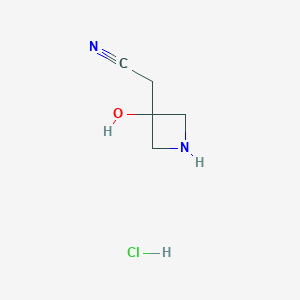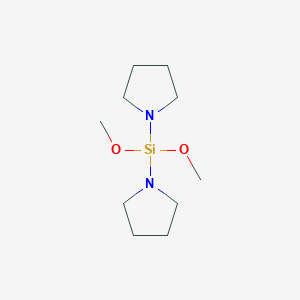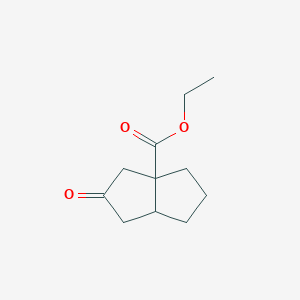
tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate
Übersicht
Beschreibung
The compound “tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary amines . These are organic compounds containing a nitrogen atom that is bound to three carbon atoms. Tertiary amines are used widely in pharmaceuticals and in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” have been synthesized starting from simple commercially available materials .Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the molecule “(4R)-4-tert-butyl-3-ethylheptane” contains a total of 40 bonds. There are 12 non-H bonds and 6 rotatable bonds .Chemical Reactions Analysis
Tertiary alcohols, like tert-butyl alcohol, have unique reactivity patterns. They can undergo esterification, oxidation, and substitution reactions, making them versatile for use in organic synthesis .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound depend on its molecular structure. For instance, tert-butyl alcohol is a colorless solid or liquid (above 77°F) with a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Synthetic Routes and Applications : The compound is used in synthetic routes for various chemical products, including pharmaceuticals and polymers. It serves as a building block in the synthesis of complex molecules, demonstrating its utility in creating diverse chemical structures with potential applications in drug development and materials science. For instance, its use in the synthesis of vandetanib, a medication used to treat certain types of cancer, highlights its importance in pharmaceutical synthesis (Mi, 2015).
Environmental Science Applications
- Environmental Fate and Degradation : Research on similar compounds, such as methyl tert-butyl ether (MTBE), provides insights into the environmental behavior of tert-butyl derivatives. These studies indicate that such compounds can be persistent in the environment but are susceptible to biodegradation under certain conditions. Understanding the environmental fate of these compounds is crucial for assessing their impact and for developing strategies for remediation and pollution prevention (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Biochemical Applications
- Biocatalysis and Metabolic Engineering : The interactions of tert-butyl derivatives with biological systems, including their inhibition or facilitation of enzymatic processes, are of significant interest. Studies on carboxylic acids and their derivatives, for instance, help in understanding their effects on microbial metabolism and biocatalysis, which has implications for biotechnology and industrial microbiology (Jarboe, Royce, & Liu, 2013).
Material Science Applications
- Polymer and Material Development : Tert-butyl derivatives are utilized in the development of new materials, including polymers with specific properties such as enhanced durability, thermal stability, and chemical resistance. The modification of polymers with tert-butyl groups can lead to materials with unique characteristics suitable for various industrial applications (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOOTJWPGQYSZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163314 | |
| Record name | 1,1-Dimethylethyl (4R)-4-amino-3,3-difluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820679-70-6 | |
| Record name | 1,1-Dimethylethyl (4R)-4-amino-3,3-difluoro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820679-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4R)-4-amino-3,3-difluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl [bis(cyanomethyl)carbamoyl]formate](/img/structure/B3048725.png)

![4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3048729.png)










